3-Chloro-7-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide
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Overview
Description
Preparation Methods
The synthesis of 3-Chloro-7-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves the reaction of 3-chloro-4-methylbenzenamine with fluorinating agents under controlled conditions . The reaction is typically carried out in a reaction vessel equipped with a condenser, and the temperature is maintained between 5°C and 15°C during the addition of the fluorinating agent . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Chloro-7-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Scientific Research Applications
3-Chloro-7-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-7-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an aldose reductase inhibitor, which is a key enzyme involved in the polyol pathway of glucose metabolism . Additionally, it can modulate AMPA receptors, which are involved in synaptic transmission in the central nervous system .
Comparison with Similar Compounds
3-Chloro-7-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide derivatives: These compounds share the same core structure but differ in the substituents attached to the ring, which can significantly impact their biological activities.
Benzoxazine and Benzoxazinone derivatives: These compounds have similar heterocyclic structures and are studied for their pharmacological activities.
The uniqueness of this compound lies in its specific halogen substitutions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6ClFN2O2S |
---|---|
Molecular Weight |
248.66 g/mol |
IUPAC Name |
3-chloro-7-fluoro-4-methyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H6ClFN2O2S/c1-12-6-3-2-5(10)4-7(6)15(13,14)11-8(12)9/h2-4H,1H3 |
InChI Key |
AVAZUQCIPUZKMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)S(=O)(=O)N=C1Cl |
Origin of Product |
United States |
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